2-(2-methylphenyl)-4-phenylbutanoic acid
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Overview
Description
2-(2-methylphenyl)-4-phenylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a phenyl group and a methyl-substituted phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylbenzene (toluene) is reacted with 4-phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-methylphenylboronic acid is coupled with 4-phenylbutanoic acid using a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C) to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 2-(2-methylphenyl)-4-phenylbutanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Scientific Research Applications
2-(2-methylphenyl)-4-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylbutanoic acid: Lacks the methyl-substituted phenyl group, resulting in different chemical and biological properties.
4-phenylbutanoic acid: Lacks the 2-methylphenyl group, leading to variations in reactivity and applications.
2-(2-chlorophenyl)-4-phenylbutanoic acid: Contains a chlorine substituent instead of a methyl group, which can alter its chemical behavior and biological activity.
Uniqueness
2-(2-methylphenyl)-4-phenylbutanoic acid is unique due to the presence of both a phenyl group and a methyl-substituted phenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1266749-56-7 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
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